
7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound with the linear formula C17H10Cl3NO . It has a molecular weight of 350.634 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
This compound, due to its quinoline structure, is likely to exhibit antimicrobial properties. Quinoline derivatives are known to inhibit DNA synthesis in bacteria by targeting DNA gyrase and type IV topoisomerase, leading to bacterial death . This makes them valuable in the development of new antimicrobial agents with improved pharmacodynamic and pharmacokinetic properties.
Anticancer Activity
Quinoline derivatives have shown promise in anticancer research. They can act as inhibitors for various cancer-related biological pathways, including those involving platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) . This could potentially make them useful in the treatment of cancers where these pathways are dysregulated.
Antimalarial Properties
The quinoline nucleus is a critical component in many antimalarial drugs. It’s possible that 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride could serve as a precursor or a lead compound in the synthesis of new antimalarial medications, given the historical success of quinoline-based treatments for malaria .
Antidepressant and Anticonvulsant Effects
Quinolines are also explored for their potential effects on the central nervous system, including antidepressant and anticonvulsant activities . This compound could be investigated for its efficacy in treating neurological disorders or as a structural framework for developing new neuroactive drugs.
Antiviral Agents
Research into quinoline derivatives has included their use as antiviral agents. Given the ongoing need for new treatments against evolving viral pathogens, this compound could be valuable in the synthesis of novel antiviral drugs .
Anti-inflammatory and Antioxidant Uses
The anti-inflammatory and antioxidant properties of quinoline derivatives make them candidates for treating inflammatory diseases and conditions associated with oxidative stress . This compound could contribute to the development of new anti-inflammatory medications or antioxidants.
Material Science and Electronics
Quinoline compounds have applications beyond medicine. They are used in material science and electronics for their unique chemical properties. The compound could be utilized in the synthesis of materials for electronic devices or as a catalyst in chemical reactions .
Food Industry Applications
Lastly, quinoline derivatives find use in the food industry, possibly as preservatives or flavoring agents due to their antimicrobial properties. While not directly related to 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride, the broader family of quinolines does have relevance in food science .
Propiedades
IUPAC Name |
7-chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO/c1-9-14(19)7-6-12-13(17(20)22)8-15(21-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCLWKZJODZHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2855955.png)
![N-(furan-2-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2855957.png)
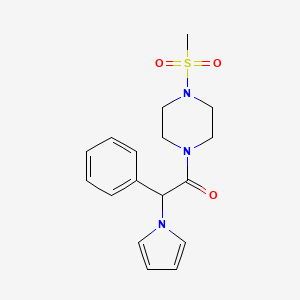
![(E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2855961.png)
![4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid](/img/structure/B2855965.png)
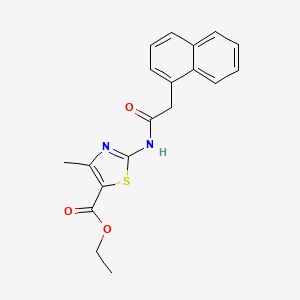
![2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2855968.png)
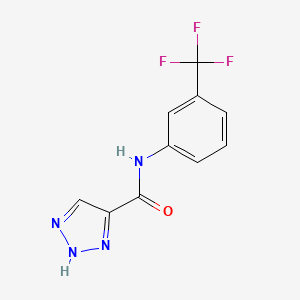
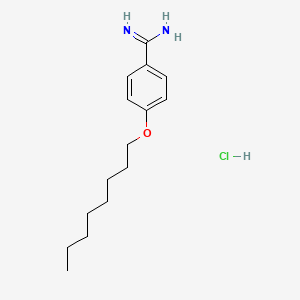
![4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide](/img/structure/B2855971.png)
![3-(1,2,5-Dithiazepan-5-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B2855972.png)
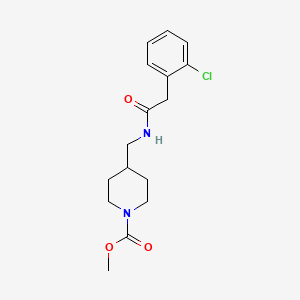
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-chlorobenzenecarboxylate](/img/structure/B2855974.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2855976.png)